5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers)
Description
5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers), also known as 5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers), is a useful research compound. Its molecular formula is C₂₀H₂₈O₃ and its molecular weight is 316.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
5,8-Epoxy-13-cis-retinoic acid, also known as 5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers) or UNII-57RY7P9S0Y, is a derivative of retinoic acid . The primary targets of this compound are the retinoic acid receptors (RARs) , specifically RAR-β and RAR-α . These receptors play a crucial role in mediating the effects of retinoic acid, which is involved in cell growth, differentiation, and development .
Mode of Action
The action of 5,8-Epoxy-13-cis-retinoic acid is mediated through its interaction with its targets, the RAR-β and RAR-α receptors . Upon binding to these receptors, the compound influences the transcription of genes, leading to changes in cellular processes . For instance, it has been found to attenuate the expression and activity of inducible nitric oxide synthase (iNOS) in cytokine-stimulated murine mesangial cells .
Biochemical Pathways
The compound affects various biochemical pathways. It is known to induce mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential . This leads to the release of cytochrome c, implicating mechanisms through the apoptosis pathway . Furthermore, it is involved in the phototransduction processes in the retina, affecting the function of the rod G protein-coupled receptor, rhodopsin .
Pharmacokinetics
It is known that the compound is a metabolite of 13-cis-retinoic acid . It is formed when 13-cis-retinoic acid undergoes cooxidation by prostaglandin H (PGH) synthase in the presence of hydroperoxides or peroxyl radicals .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. It has anti-inflammatory and anti-tumor actions . By attenuating iNOS expression and activity, it can reduce inflammation and potentially inhibit tumor growth . Moreover, it induces changes in mitochondrial membrane permeability, leading to the release of cytochrome c and the initiation of apoptosis .
Action Environment
The action, efficacy, and stability of 5,8-Epoxy-13-cis-retinoic acid can be influenced by various environmental factors. For instance, light and atmospheric oxygen can lead to the formation of this compound from 13-cis-retinoic acid . .
Properties
IUPAC Name |
(2Z,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSIDVGVRAXSE-DYIZZJGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112438 | |
Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112018-12-9 | |
Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112018-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Epoxytretinoin, (13Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-Epoxy-13-cis-retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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